molecular formula C19H19Cl2NO3S B5223198 2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

Cat. No. B5223198
M. Wt: 412.3 g/mol
InChI Key: IWNYNHXLFFCWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It is commonly referred to as DCP-LA and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DCP-LA is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. DCP-LA has been shown to activate the ERK/MAPK signaling pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCP-LA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DCP-LA can increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species. It has also been shown to increase the expression of heat shock proteins, which are involved in cellular stress response. In vivo studies have shown that DCP-LA can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

DCP-LA has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DCP-LA. One area of interest is the development of DCP-LA analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of DCP-LA and its effects on various signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of DCP-LA in humans.

Synthesis Methods

DCP-LA can be synthesized through a multi-step process, starting with the reaction of 2,4-dichlorophenyl isothiocyanate and 3,4-dimethoxyphenethylamine to form 2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. This intermediate compound is then cyclized with chloroacetyl chloride to form DCP-LA.

Scientific Research Applications

DCP-LA has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, DCP-LA has been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DCP-LA has been shown to have anti-tumor effects and may have potential as a chemotherapy adjuvant. In immunology, DCP-LA has been shown to have anti-inflammatory properties and may have potential as a treatment for autoimmune diseases.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3S/c1-24-16-6-3-12(9-17(16)25-2)7-8-22-18(23)11-26-19(22)14-5-4-13(20)10-15(14)21/h3-6,9-10,19H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNYNHXLFFCWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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